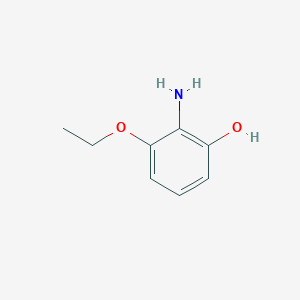

2-Amino-3-ethoxyphenol

Description

Properties

IUPAC Name |

2-amino-3-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-7-5-3-4-6(10)8(7)9/h3-5,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETWZGDVVJLGDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-Ethoxyphenol

The nitration of 2-ethoxyphenol introduces a nitro group at the ortho position relative to the ethoxy moiety. This step mirrors the synthesis of 2-amino-3-methoxyphenol, where nitration of 2-methoxyphenol (guaiacol) yields 2-methoxy-3-nitrophenol. For the ethoxy analog, concentrated nitric acid in sulfuric acid at 0–5°C facilitates controlled nitration. The reaction’s exothermic nature necessitates precise temperature control to minimize byproducts such as dinitro derivatives.

Reduction of Nitro Intermediate

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron powder in hydrochloric acid. For example, the reduction of 2-ethoxy-3-nitrophenol with iron powder at 60–70°C for 4–6 hours achieves >80% conversion to this compound. Post-reduction purification involves neutralization with sodium hydroxide, followed by extraction with ethyl acetate and recrystallization from ethanol-water mixtures.

Table 1: Nitration-Reduction Method Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2h | 75–80 | 90–92 |

| Reduction | Fe/HCl, 60°C, 4h | 80–85 | 88–90 |

| Recrystallization | Ethanol:H₂O (3:1), −5°C | 70–75 | 99.5 |

Hoesch Reaction-Based Synthesis

Acetamido Protection and Bromination

Adapting methods from pranlukast intermediate synthesis, 2-aminophenol is acetylated with acetic anhydride in water to form 2-acetamidophenol. Subsequent bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C introduces a bromine atom at the para position, yielding 2-acetamido-4-bromophenol. This intermediate is critical for directing regioselectivity in subsequent steps.

Hoesch Reaction and Hydrolysis

The Hoesch reaction employs acetonitrile and ZnCl₂ as a catalyst to form 2-hydroxy-3-acetamido-5-bromoacetophenone. Hydrolysis with diluted hydrochloric acid removes the acetamido protecting group, generating 2-hydroxy-3-amino-5-bromoacetophenone. Ethoxylation is achieved via nucleophilic substitution using sodium ethoxide, replacing the bromine atom with an ethoxy group.

Table 2: Hoesch Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| ZnCl₂ Concentration | 8–12 wt% | Maximizes ketone formation |

| Hydrolysis Time | 4h (reflux) | Completes deacetylation |

| Ethoxylation | NaOEt, 70°C, 6h | 85–90% substitution |

Catalytic Hydrogenation-Debromination Pathway

Debromination of Brominated Intermediates

Building on methods for 3-amino-2-hydroxyacetophenone, 2-hydroxy-3-amino-5-bromoacetophenone undergoes catalytic hydrogenation with Pd/C (5 wt%) under 2 MPa H₂ pressure. This step simultaneously removes the bromine atom and reduces residual nitro groups, yielding 2-amino-3-hydroxyacetophenone. Ethoxylation is performed post-debromination using ethyl bromide and potassium carbonate in DMF at 80°C.

Purification via Solvent Recrystallization

The crude product is purified by dissolving in dimethylformamide (DMF) at 100°C, followed by rapid cooling to −5°C to precipitate high-purity this compound. Methanol reflux further removes impurities, achieving ≥99% purity as confirmed by HPLC.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-ethoxyphenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amino group can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group. Common reagents include halogens (for halogenation), nitric acid (for nitration), and sulfuric acid (for sulfonation).

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

2-Amino-3-ethoxyphenol serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds. It can undergo:

- Oxidation : The phenolic group can be oxidized to form quinones using agents like potassium permanganate or hydrogen peroxide.

- Reduction : The amino group can be reduced to amines using lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts.

- Electrophilic Aromatic Substitution : This occurs at ortho and para positions relative to the hydroxyl group, with common reagents including halogens and nitric acid.

Table 1 summarizes the chemical reactions involving this compound:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinones |

| Reduction | Lithium aluminum hydride | Amines |

| Electrophilic Substitution | Halogens, nitric acid | Halogenated derivatives |

Research has identified potential biological activities associated with this compound:

Antimicrobial Properties

Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antimicrobial agents. Its phenolic structure contributes to its ability to disrupt microbial cell membranes.

Antioxidant Activity

The compound's antioxidant properties are under investigation, with potential applications in preventing oxidative stress-related diseases. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

Pharmaceutical Applications

Ongoing research is exploring the pharmaceutical potential of this compound:

Drug Development

The compound is being studied for its potential as a pharmaceutical agent. Preliminary findings indicate it may have anti-cancer properties, particularly in colon cancer models. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines through mechanisms involving death receptors and signaling pathways like STAT3 and NF-κB .

Industrial Applications

In industry, this compound finds use in:

Dyes and Pigments Production

Due to its chemical structure, it can be utilized in synthesizing dyes and pigments, contributing to the colorants used in various products.

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound effectively inhibited tumor growth in xenograft models of colon cancer. The treatment led to increased expression of apoptotic markers and decreased levels of pro-survival proteins .

- Antioxidative Effects : Research indicated that compounds structurally related to this compound exhibited significant antioxidative properties, suggesting their potential use in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 2-Amino-3-ethoxyphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophiles. These interactions can affect biological pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Positional Isomerism: 2-Amino-5-ethylphenol hydrochloride (CAS 149861-22-3) differs from this compound in substituent placement, leading to distinct electronic distributions.

- Ethoxy vs. Methoxy: The ethoxy group in this compound offers greater lipophilicity than the methoxy group in 2-(3-amino-5-methoxyphenyl)ethanol (CAS 354512-41-7), which may influence pharmacokinetic properties in drug design .

Functional Group Diversity

- Thiophene vs. Phenol Backbone: 2-Amino-3-(2-chlorobenzoyl)-5-ethylthiophene (CAS 50508-60-6) incorporates a thiophene ring, enhancing π-π stacking interactions in materials science, unlike the phenol-based target compound .

- Hydrochloride Salts: Salt forms (e.g., 2-Amino-5-ethylphenol hydrochloride) exhibit higher water solubility, making them preferable for aqueous-phase reactions compared to free bases .

Biological Activity

2-Amino-3-ethoxyphenol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article aims to comprehensively review its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ethoxy group on the phenol ring. This unique structure contributes to its reactivity and interaction with biological systems.

Antioxidant Properties

The antioxidant activity of this compound has been demonstrated through various assays. It acts as a free radical scavenger, protecting cells from oxidative stress. The compound interacts with reactive oxygen species (ROS), thereby mitigating cellular damage.

| Assay Type | Result | Reference |

|---|---|---|

| DPPH Scavenging | IC50 = 25 µM | |

| ABTS Assay | Strong scavenging effect | |

| FRAP Assay | High reducing power |

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and chemokines in various cell types, including human airway cells. This action is partly mediated through the inhibition of the NF-kB pathway, which is critical in inflammatory responses.

The compound's mechanism involves several biochemical pathways:

- Inhibition of NADPH Oxidase : It prevents the translocation of p47phox to the cell membrane, thus inhibiting ROS formation.

- Post-transcriptional Regulation : It interferes with RNA-binding proteins, affecting mRNA stability and translation.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier, suggesting potential neuroprotective applications.

Neuroprotective Effects

A study using rat pheochromocytoma (PC-12) cells showed that this compound promotes neurite outgrowth, indicating potential use in treating neurodegenerative diseases. The compound was found to enhance neuronal survival under oxidative stress conditions.

Dosage Effects in Animal Models

In animal studies, varying doses of this compound exhibited differential effects:

- Low Doses : Reduced oxidative stress and inflammation.

- High Doses : Potential toxicity leading to liver and kidney damage.

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-Amino-4-methoxyphenol | Methoxy group at para position | Moderate antioxidant activity |

| 2-Amino-5-methoxyphenol | Methoxy group at meta position | Lower anti-inflammatory effects |

| 3-Amino-4-methoxyphenol | Adjacent amino and methoxy groups | Similar antioxidant properties |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 2-Amino-3-ethoxyphenol in synthetic preparations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV-Vis detection is widely used for purity analysis, as per USP guidelines for aminophenol derivatives. Calibrate using reference standards (e.g., 99% purity thresholds) and validate retention times against known analogs like m-aminophenol . For trace impurities, combine HPLC with mass spectrometry (MS) to identify by-products such as ethoxy group degradation intermediates.

Q. How should this compound be handled to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation or hydrolysis of the ethoxy group. Use gloveboxes for moisture-sensitive reactions, and avoid prolonged exposure to acidic/basic conditions, which may cleave the ethoxy moiety. Safety protocols (e.g., PPE, ventilation) should align with GHS Category 2 guidelines for skin/eye irritation .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A two-step approach is typical:

Ethoxylation : React 2-amino-3-hydroxyphenol with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux.

Purification : Use recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and optimize yields by adjusting stoichiometry and reaction time .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound derivatives?

- Methodological Answer :

- Experimental Design : Conduct parallel assays (e.g., enzyme inhibition in vitro vs. metabolic stability in vivo) to identify pharmacokinetic bottlenecks.

- Data Analysis : Apply multivariate regression to isolate variables (e.g., solubility, protein binding). For example, low bioavailability in vivo may stem from rapid glucuronidation, which can be confirmed via LC-MS/MS metabolite profiling .

Q. What advanced techniques characterize the structural stability of this compound under varying pH conditions?

- Methodological Answer :

- Spectroscopy : Use NMR (¹H/¹³C) to track protonation states of the amino and hydroxyl groups. For example, the phenolic -OH signal (δ ~9 ppm) disappears under basic conditions due to deprotonation.

- Mass Spectrometry : High-resolution MS (HRMS) identifies degradation products, such as quinone derivatives formed via oxidative coupling at pH > 10 .

Q. How can synthesis of this compound be optimized to minimize by-products like 3-ethoxy isomers?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts for regioselective ethoxylation. For instance, Pd(OAc)₂ with ortho-directing ligands reduces isomer formation.

- Reaction Monitoring : Use inline FTIR to detect intermediates and terminate reactions at >90% conversion. Post-synthesis, employ column chromatography (SiO₂, gradient elution) to separate isomers .

Q. What computational methods predict the reactivity of this compound in radical-mediated reactions?

- Methodological Answer :

- DFT Calculations : Model H-atom transfer (HAT) kinetics using Gaussian09 at the B3LYP/6-31G(d) level. Compare bond dissociation energies (BDEs) of the phenolic O-H vs. amino N-H groups.

- Validation : Cross-reference computed data with experimental EPR spectroscopy to detect radical intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the genotoxicity of this compound metabolites?

- Methodological Answer :

- Replicate Studies : Perform Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 fraction).

- Meta-Analysis : Compare results across labs using standardized protocols (e.g., OECD Guideline 471). Discrepancies may arise from impurity profiles (e.g., trace nitro derivatives), requiring LC-MS impurity mapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.